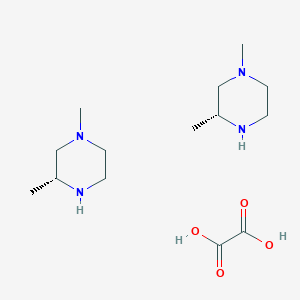![molecular formula C13H17N3O4S3 B2755663 6-(Methylsulfonyl)-2-(4-(methylsulfonyl)piperazin-1-yl)benzo[d]thiazole CAS No. 1251609-29-6](/img/structure/B2755663.png)
6-(Methylsulfonyl)-2-(4-(methylsulfonyl)piperazin-1-yl)benzo[d]thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-(Methylsulfonyl)-2-(4-(methylsulfonyl)piperazin-1-yl)benzo[d]thiazole” is a complex organic molecule that contains several functional groups, including a thiazole ring, a piperazine ring, and two methylsulfonyl groups . Thiazole is a heterocyclic compound that consists of a five-membered C3NS ring . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available in the literature, similar compounds are often synthesized through multi-step reactions involving the formation of the thiazole ring, followed by the introduction of the piperazine and methylsulfonyl groups .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a planar thiazole ring, which is electron-deficient and has high oxidative stability . The piperazine ring is likely to add a three-dimensional structure to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the thiazole ring, which is electron-deficient and can participate in electrophilic substitution reactions . The piperazine ring can also undergo various reactions, such as acylation, alkylation, and sulfonation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the thiazole and piperazine rings could contribute to its stability, solubility, and reactivity .科学的研究の応用
DNA Interaction and Chromosome Analysis
One significant application involves the synthetic dye Hoechst 33258, a derivative within the same chemical family, known for its strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This binding property is utilized in plant cell biology for chromosome and nuclear staining, analysis of nuclear DNA content values (flow cytometry), and the analysis of plant chromosomes. Such compounds serve as foundational tools for rational drug design by providing insights into the molecular basis for DNA sequence recognition and binding, thus facilitating the development of targeted therapeutic agents (Issar & Kakkar, 2013).
Antioxidant Activity Assays
The benzothiazole derivatives are also integral to assays measuring antioxidant capacity, such as the ABTS/PP decolorization assay. The chemical characteristics of benzothiazole derivatives, including their reaction pathways in these assays, demonstrate the structural specificity for certain antioxidants, providing a basis for comparative analysis and understanding of antioxidant capacities across different compounds (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Therapeutic and Pharmacological Activities
Benzothiazole and its derivatives exhibit a plethora of pharmacological activities, making them critical in medicinal chemistry. These compounds are known for their anti-viral, anti-microbial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmitic, and anti-cancer properties. Their structural diversity allows for various biological activities with less toxic effects, indicating their potential as rapid development compounds in drug discovery (Bhat & Belagali, 2020).
Role in Antifungal and Immunomodulating Activities
The antifungal and immunomodulating activities of benzothiazine azole derivatives are another significant area of application. These compounds have demonstrated in vitro and in vivo antifungal activity against Candida species, highlighting their potential for therapeutic use. The chemical characteristics of these derivatives, such as N-4 substitution and sulfur oxidation state, correlate with their antifungal activity. Additionally, their ability to improve protective immune responses suggests their dual role in direct antifungal effects and immunomodulation (Schiaffella & Vecchiarelli, 2001).
Metabolic Pathway Insights
Investigations into the metabolism and disposition of arylpiperazine derivatives, including those related to benzothiazole, offer insights into their pharmacokinetics and pharmacodynamics. These studies have elucidated the metabolic pathways, including CYP3A4-dependent N-dealkylation, providing a deeper understanding of their action mechanisms, distribution, and potential therapeutic applications. Such insights are crucial for the development of new drugs with improved efficacy and reduced side effects (Caccia, 2007).
将来の方向性
特性
IUPAC Name |
6-methylsulfonyl-2-(4-methylsulfonylpiperazin-1-yl)-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S3/c1-22(17,18)10-3-4-11-12(9-10)21-13(14-11)15-5-7-16(8-6-15)23(2,19)20/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWGSEIIWOHRNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

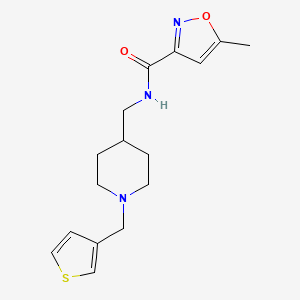
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)acrylamide](/img/structure/B2755583.png)
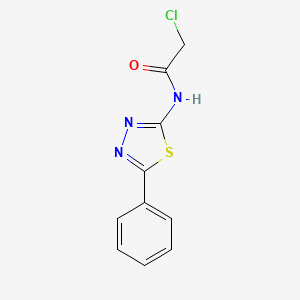
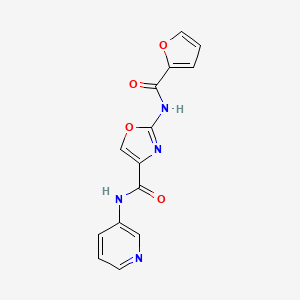
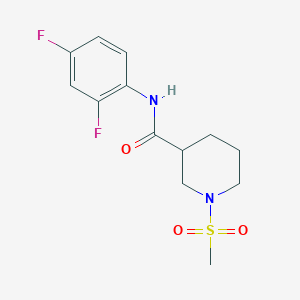

![N-(4-(dimethylamino)phenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2755593.png)
![N-(3-chloro-4-methylphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2755595.png)

![6-Bromo-2-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2755597.png)
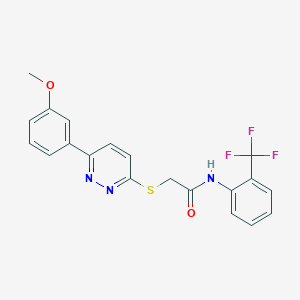
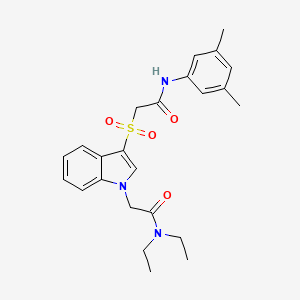
![N-(2,5-dimethylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2755602.png)
